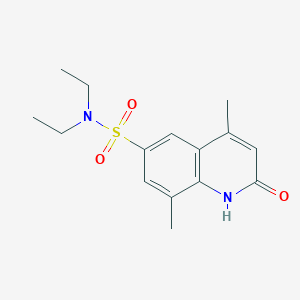
4-Chloro-5-morpholin-4-yl-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of 1,2-dithiole-3-thiones, which exhibit interesting biological and pharmacological properties.
- The compound’s structure includes a chloro-substituted dithiole ring fused with a morpholine moiety.
4-Chloro-5-morpholin-4-yl-3H-1,2-dithiole-3-thione: is a chemical compound with the molecular formula C7H8ClNOS3 and a molecular weight of 253.79 g/mol .
Preparation Methods
- One synthetic route involves treating dialkyl malonates with a mixture of elemental sulfur and P2S5 in refluxing xylene. This results in the formation of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as major products .
- Industrial production methods may vary, but this compound can be synthesized through similar approaches.
Chemical Reactions Analysis
Reactions: this compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like hydrogen peroxide or peracids.
Major Products: The products formed depend on the reaction type. Detailed studies are needed to identify specific products.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, coordination chemistry, and potential ligand properties.
Biology and Medicine: Investigations focus on its potential as an antithrombotic agent . Further studies may reveal other biological activities.
Industry: Its applications in industry are still emerging, but its unique structure makes it interesting for materials science and catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research. its interaction with molecular targets and pathways likely underlies its biological effects.
Comparison with Similar Compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4,5-dichloro-1,2-dithiole-3-thione with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, disrupt cellular processes, and induce oxidative stress, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
- 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Uniqueness
4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione stands out due to its unique combination of a morpholine ring and a dithiole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H8ClNOS3 |
|---|---|
Poids moléculaire |
253.8 g/mol |
Nom IUPAC |
4-chloro-5-morpholin-4-yldithiole-3-thione |
InChI |
InChI=1S/C7H8ClNOS3/c8-5-6(12-13-7(5)11)9-1-3-10-4-2-9/h1-4H2 |
Clé InChI |
LTTNJFJAUVHRIC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=S)SS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487053.png)
![4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one](/img/structure/B11487055.png)
![2-Amino-4,4-diethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11487056.png)
![4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile](/img/structure/B11487066.png)
![methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B11487073.png)
![2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11487080.png)
![N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11487082.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11487089.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487091.png)

![Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-](/img/structure/B11487105.png)
![2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B11487113.png)
![methyl 4-(4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate](/img/structure/B11487122.png)
